molecular formula C9H17NO2 B13317750 1-(Aminomethyl)cycloheptane-1-carboxylic acid

1-(Aminomethyl)cycloheptane-1-carboxylic acid

Cat. No.: B13317750
M. Wt: 171.24 g/mol
InChI Key: GUVORSFEILIMIF-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cycloheptane-1-carboxylic acid is a carboxylic acid compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is of interest due to its unique structure, which includes a cycloheptane ring substituted with both an aminomethyl group and a carboxylic acid group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cycloheptane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents and specific conditions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Aminomethyl)cycloheptane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Aminomethyl)cycloheptane-1-carboxylic acid is unique due to its seven-membered cycloheptane ring, which imparts different chemical and biological properties compared to its six-membered cyclohexane analogs. This structural difference can influence its reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-(aminomethyl)cycloheptane-1-carboxylic acid

InChI

InChI=1S/C9H17NO2/c10-7-9(8(11)12)5-3-1-2-4-6-9/h1-7,10H2,(H,11,12)

InChI Key

GUVORSFEILIMIF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CN)C(=O)O

Origin of Product

United States

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